Pim-1 Kinase P-Loop Conformational Perturbation: Crystallographic Evidence from the Azepane-Containing Aurone Class
The co-crystal structure of Pim-1 kinase with (Z)-7-(azepan-1-ylmethyl)-2-[(1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one (PDB 3UMX; resolution not explicitly stated but deposited at 2.8 Å for related 4ENX) demonstrates that the 7-azepane moiety induces a novel rearrangement of the glycine-rich P-loop (residues 44–54) stabilized by an additional interaction with the β3 strand, a conformation not observed in apo Pim-1 structures (PDB 1YXT, 2BZH) or with ATP-competitive inhibitors lacking this substituent [1]. While direct IC50 data for the target compound (CAS 896831-83-7) are not reported in the peer-reviewed literature, the indol-3-yl analog (compound 1) exhibited low-micromolar biochemical potency against Pim-1 prior to optimization, and the Nakano et al. optimization campaign achieved nanomolar Pim-1 inhibitors (final optimized compound IC50 < 10 nM) through iterative modification of the 2-arylidene and 7-aminoalkyl groups [2]. The target compound's 4-pyridyl substituent provides a distinct hydrogen-bond acceptor geometry at the hinge region compared to the indole NH donor of compound 1, predicted to alter both potency and kinase selectivity profile.
| Evidence Dimension | Pim-1 kinase P-loop conformational change induced by 7-azepane substituent |
|---|---|
| Target Compound Data | Crystallographically confirmed for close analog (indol-3-yl congener, PDB 3UMX): novel P-loop conformation with β3 strand interaction; target compound (4-pyridyl analog) shares identical 7-azepane-6-hydroxy-benzofuranone core |
| Comparator Or Baseline | Apo Pim-1 (PDB 1YXT, 2BZH): canonical P-loop conformation without β3 interaction; optimized analog from Nakano et al. series: IC50 < 10 nM (Pim-1), >100-fold selectivity over Pim-2 |
| Quantified Difference | Qualitative conformational shift (P-loop RMSD not explicitly reported); biochemical potency improvement from low-micromolar (initial hit) to sub-10 nM (optimized series) [2] |
| Conditions | Recombinant human Pim-1 kinase; X-ray co-crystallization; in vitro fluorescence-based kinase activity assay |
Why This Matters
The azepane-induced P-loop conformation is a hallmark of this chemotype and is essential for achieving the potency and selectivity reported in the optimized series; compounds lacking the 7-azepane cannot access this binding mode.
- [1] Parker, L.J., Watanabe, H., Tsuganezawa, K., Tomabechi, Y., Handa, N., Shirouzu, M., Yuki, H., Honma, T., Ogawa, N., Nagano, T., Yokoyama, S. & Tanaka, A. (2012). Flexibility of the P-loop of Pim-1 kinase: observation of a novel conformation induced by interaction with an inhibitor. Acta Crystallographica Section F, 68, 860–866. View Source
- [2] Nakano, H., Hasegawa, T., Kojima, H., Okabe, T. & Nagano, T. (2012). Rational evolution of a novel type of potent and selective proviral integration site in Moloney murine leukemia virus kinase 1 (Pim1) inhibitor from a screening-hit compound. Journal of Medicinal Chemistry, 55, 5151–5156. View Source
